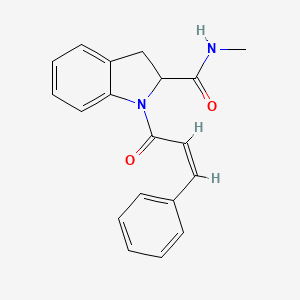

(Z)-N-méthyl-1-(3-phénylacryloyl)indoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide is an organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The compound also features a phenylacryloyl group and a carboxamide group, making it a molecule of interest in various fields of research due to its unique structural properties and potential biological activities.

Applications De Recherche Scientifique

Découverte de médicaments et chimie médicinale

(Z)-N-méthyl-1-(3-phénylacryloyl)indoline-2-carboxamide: présente des propriétés prometteuses pour le développement de médicaments. Voici pourquoi:

Potentiel anticancéreux: L'échafaudage indole a été une pierre angulaire dans la conception de médicaments anticancéreux. Les chercheurs explorent les dérivés de ce composé pour leurs effets cytotoxiques contre les cellules cancéreuses. La présence du groupe phénylacryloyle renforce son potentiel en tant qu'agent antitumoral .

Activité neuroprotectrice: Les dérivés de l'indole ont montré des effets neuroprotecteurs, ce qui en fait des candidats précieux pour le traitement des maladies neurodégénératives. La structure unique de ce composé pourrait contribuer à la neuroprotection .

Science des matériaux et électronique organique

Le noyau indole se prête à la science des matériaux et à l'électronique organique:

Polymères conjugués: Les chercheurs étudient les polymères à base d'indole pour des applications dans le domaine des photovoltaïques organiques (cellules solaires), des diodes électroluminescentes (LED) et des transistors à effet de champ (FET). Le système π-conjugué dans le cycle indole facilite le transport de charge et les propriétés optiques .

Matériaux de stockage d'énergie: Les dérivés de l'indole peuvent être modifiés pour créer des matériaux dotés de capacités de stockage d'énergie. Ces matériaux trouvent une application dans les supercondensateurs et les batteries .

Chimie hétérocyclique et synthèse

La nature hétérocyclique du composé ouvre des possibilités synthétiques intéressantes:

- Indolisation de Fischer et N-alkylation en un seul pot: Les chercheurs ont mis au point un protocole rapide, en un seul pot, à trois composants pour la synthèse d'indoles 1,2,3-trisubstitués basé sur l'indolisation de Fischer suivie d'une N-alkylation de l'indole. Cette méthode permet d'accéder efficacement à des produits indoles densément substitués, qui sont des blocs de construction précieux en synthèse organique .

Activités biologiques et pharmacologie

Les dérivés de l'indole présentent souvent des activités biologiques diverses:

Agents antimicrobiens: Le cycle thiazole de ce composé contribue à son potentiel antimicrobien. Les chercheurs ont étudié des composés similaires contenant du thiazole en tant qu'agents antibactériens .

Propriétés antivirales et antifongiques: Les dérivés de l'indole ont été étudiés pour leurs effets antiviraux et antifongiques. La structure du composé peut jouer un rôle dans ces activités .

Biologie chimique et bioconjugaison

- Chimie bioorthogonale: L'échafaudage indole peut être fonctionnalisé pour la bioconjugaison et le marquage sélectif de biomolécules. Les chercheurs l'utilisent dans les réactions bioorthogonales pour étudier les processus biologiques .

Conclusion

This compound: est un composé polyvalent avec des applications allant de la découverte de médicaments à la science des matériaux et à la chimie synthétique. Son potentiel réside dans sa structure unique et ses activités biologiques diverses. Les chercheurs continuent d'explorer ses rôles multiformes, et qui sait quelles découvertes révolutionnaires nous attendent? 🌟

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide typically involves the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.

Introduction of the Phenylacryloyl Group: The phenylacryloyl group can be introduced via a Friedel-Crafts acylation reaction, where the indoline core reacts with phenylacryloyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate product with methylamine under appropriate conditions.

Industrial Production Methods: Industrial production of (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, leading to the formation of indole derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The phenyl ring and the indoline core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products:

Oxidation: Indole derivatives.

Reduction: Alcohols and amines.

Substitution: Various substituted indoline and phenylacryloyl derivatives.

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical characteristics.

Biology and Medicine:

Pharmacology: The compound’s potential biological activities, such as anti-inflammatory and anticancer properties, are of interest in drug discovery and development.

Biochemical Research: It can be used as a probe to study various biochemical pathways and molecular interactions.

Industry:

Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mécanisme D'action

The mechanism of action of (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

Receptor Interaction: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling and physiological responses.

Comparaison Avec Des Composés Similaires

Indoline-2-carboxamide Derivatives: Compounds with similar indoline cores and carboxamide groups.

Phenylacryloyl Derivatives: Molecules featuring the phenylacryloyl group.

Uniqueness:

Structural Features: The combination of the indoline core, phenylacryloyl group, and carboxamide group in (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide imparts unique chemical and biological properties.

Biological Activity: Its potential pharmacological activities, such as anti-inflammatory and anticancer effects, distinguish it from other similar compounds.

Propriétés

IUPAC Name |

N-methyl-1-[(Z)-3-phenylprop-2-enoyl]-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-20-19(23)17-13-15-9-5-6-10-16(15)21(17)18(22)12-11-14-7-3-2-4-8-14/h2-12,17H,13H2,1H3,(H,20,23)/b12-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIGKSDMRNMBOZ-QXMHVHEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2468991.png)

![Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate](/img/structure/B2468992.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2468994.png)

![1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-chlorophenyl)urea](/img/structure/B2468999.png)

![1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole](/img/structure/B2469000.png)

![methyl 2-(4,6-dioxo-2-phenyl-3-(thiophen-2-yl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469006.png)

![7-fluoro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2469007.png)

![2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2469010.png)